Cas no 1592607-52-7 (3-bromo-4-(2-methoxyethoxy)-1lambda6-thiolane-1,1-dione)
3-bromo-4-(2-methoxyethoxy)-1lambda6-thiolane-1,1-dione Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-4-(2-methoxyethoxy)-1lambda6-thiolane-1,1-dione
- EN300-1132622
- 1592607-52-7
-
- Inchi: 1S/C7H13BrO4S/c1-11-2-3-12-7-5-13(9,10)4-6(7)8/h6-7H,2-5H2,1H3
- InChI Key: LCPDWYFNFKHBAC-UHFFFAOYSA-N
- SMILES: BrC1CS(CC1OCCOC)(=O)=O
Computed Properties
- Exact Mass: 271.97179g/mol
- Monoisotopic Mass: 271.97179g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 61Ų
3-bromo-4-(2-methoxyethoxy)-1lambda6-thiolane-1,1-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1132622-0.05g |
3-bromo-4-(2-methoxyethoxy)-1lambda6-thiolane-1,1-dione |
1592607-52-7 | 95% | 0.05g |
$647.0 | 2023-10-26 | |
| Enamine | EN300-1132622-0.1g |
3-bromo-4-(2-methoxyethoxy)-1lambda6-thiolane-1,1-dione |
1592607-52-7 | 95% | 0.1g |
$678.0 | 2023-10-26 | |
| Enamine | EN300-1132622-0.25g |
3-bromo-4-(2-methoxyethoxy)-1lambda6-thiolane-1,1-dione |
1592607-52-7 | 95% | 0.25g |
$708.0 | 2023-10-26 | |
| Enamine | EN300-1132622-0.5g |
3-bromo-4-(2-methoxyethoxy)-1lambda6-thiolane-1,1-dione |
1592607-52-7 | 95% | 0.5g |
$739.0 | 2023-10-26 | |
| Enamine | EN300-1132622-1.0g |
3-bromo-4-(2-methoxyethoxy)-1lambda6-thiolane-1,1-dione |
1592607-52-7 | 1g |
$884.0 | 2023-06-09 | ||
| Enamine | EN300-1132622-2.5g |
3-bromo-4-(2-methoxyethoxy)-1lambda6-thiolane-1,1-dione |
1592607-52-7 | 95% | 2.5g |
$1509.0 | 2023-10-26 | |
| Enamine | EN300-1132622-5.0g |
3-bromo-4-(2-methoxyethoxy)-1lambda6-thiolane-1,1-dione |
1592607-52-7 | 5g |
$2566.0 | 2023-06-09 | ||
| Enamine | EN300-1132622-10.0g |
3-bromo-4-(2-methoxyethoxy)-1lambda6-thiolane-1,1-dione |
1592607-52-7 | 10g |
$3807.0 | 2023-06-09 | ||
| Enamine | EN300-1132622-1g |
3-bromo-4-(2-methoxyethoxy)-1lambda6-thiolane-1,1-dione |
1592607-52-7 | 95% | 1g |
$770.0 | 2023-10-26 | |
| Enamine | EN300-1132622-5g |
3-bromo-4-(2-methoxyethoxy)-1lambda6-thiolane-1,1-dione |
1592607-52-7 | 95% | 5g |
$2235.0 | 2023-10-26 |
3-bromo-4-(2-methoxyethoxy)-1lambda6-thiolane-1,1-dione Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 3-bromo-4-(2-methoxyethoxy)-1lambda6-thiolane-1,1-dione
Professional Introduction to Compound with CAS No. 1592607-52-7 and Product Name: 3-bromo-4-(2-methoxyethoxy)-1lambda6-thiolane-1,1-dione
The compound with the CAS number 1592607-52-7 and the product name 3-bromo-4-(2-methoxyethoxy)-1lambda6-thiolane-1,1-dione represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic thiolanes, which have garnered considerable attention due to their unique structural properties and potential applications in drug discovery and molecular imaging. The presence of both bromine and methoxyethoxy substituents in its molecular structure suggests a high degree of functional tunability, making it a valuable scaffold for further chemical modifications and derivatization.
In recent years, the exploration of thiolane derivatives has expanded dramatically, driven by their ability to exhibit a wide range of biological activities. The specific configuration of 3-bromo-4-(2-methoxyethoxy)-1lambda6-thiolane-1,1-dione has been studied extensively for its potential role in modulating various biological pathways. Notably, this compound has shown promise in preliminary studies as a modulator of enzyme activity and as a candidate for developing novel therapeutic agents. Its thiolane core provides a stable yet flexible framework that can be easily modified to target specific biological receptors or enzymes.
The bromo substituent at the 3-position of the thiolane ring is particularly noteworthy, as bromine atoms are frequently employed in medicinal chemistry for their ability to enhance binding affinity and metabolic stability. In contrast, the 2-methoxyethoxy group at the 4-position introduces a polar moiety that can improve solubility and bioavailability, which are critical factors in drug development. These structural features collectively contribute to the compound's potential as a lead molecule in pharmaceutical research.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of complex molecules like 3-bromo-4-(2-methoxyethoxy)-1lambda6-thiolane-1,1-dione. Molecular docking studies have suggested that this compound may interact with several key targets involved in inflammation, cancer, and neurodegenerative diseases. For instance, its ability to bind to certain protein kinases has been hypothesized based on computational models, which could make it a useful tool for developing kinase inhibitors. These predictions are supported by experimental data from high-throughput screening assays, where the compound has demonstrated inhibitory effects on selected enzymatic targets.
The synthesis of 3-bromo-4-(2-methoxyethoxy)-1lambda6-thiolane-1,1-dione involves multi-step organic reactions that highlight the compound's synthetic accessibility while maintaining its structural complexity. The introduction of the bromine atom requires careful control to avoid unwanted side reactions, while the methoxyethoxy group necessitates protection-deprotection strategies to ensure regioselectivity. These synthetic challenges underscore the expertise required to handle such molecules effectively in a laboratory setting.
In addition to its pharmacological potential, 3-bromo-4-(2-methoxyethoxy)-1lambda6-thiolane-1,1-dione has been explored for its applications in chemical biology research. Its unique structural features make it an excellent candidate for studying enzyme mechanisms and interactions at the molecular level. Researchers have utilized this compound to probe the binding affinities and kinetics of various biological targets, providing insights into drug-receptor interactions that could inform future drug design efforts.
The field of medicinal chemistry continues to evolve rapidly, with new methodologies and technologies enhancing our ability to discover and develop novel therapeutics. The study of compounds like 3-bromo-4-(2-methoxyethoxy)-1lambda6-thiolane-1,1-dione exemplifies this progress, as it bridges traditional organic synthesis with cutting-edge computational approaches. By leveraging both experimental and theoretical methods, scientists can accelerate the discovery process and bring new treatments to patients more quickly.
Looking ahead, further research is needed to fully elucidate the biological activities and therapeutic potential of 3-bromo-4-(2-methoxyethoxy)-1lambda6-thiolane-1,1-dione. Long-term studies will focus on optimizing its pharmacokinetic properties and evaluating its safety profile in preclinical models. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to translate these findings into clinical applications that benefit human health.
In conclusion,3-bromo-4-(2-methoxyethoxy)-1lambda6-thiolane-1,1-dione (CAS No. 1592607-52-7) represents a promising avenue in pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis highlights the sophistication of modern organic chemistry techniques, while its applications span across chemical biology and drug discovery domains. As our understanding of molecular interactions continues to grow, this compound will undoubtedly play an important role in advancing therapeutic strategies for various diseases.
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